(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-29-19-3-2-16-14-21(25-20(16)15-19)22(28)27-9-4-17(5-10-27)26-11-6-18(7-12-26)30-23-24-8-13-31-23/h2-3,8,13-15,17-18,25H,4-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCEMXJTFLTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound with the molecular formula C23H28N4O3S and a molecular weight of 440.56 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound features an indole moiety substituted with a methoxy group, along with a bipiperidine structure linked to a thiazole derivative. The detailed IUPAC name is (6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Properties
Studies have shown that compounds containing indole and thiazole structures can act as effective anticancer agents. For instance, derivatives similar to this compound have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that indole derivatives could inhibit Bcl-2, a protein that prevents apoptosis in cancer cells. The specific compound was shown to have IC50 values in the micromolar range against several cancer types, suggesting significant potential for therapeutic applications .
2. Neuroprotective Effects
The bipiperidine component suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Research Findings:
In vitro studies indicate that related compounds can enhance the release of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function. This activity may provide insights into treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
3. Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Bcl-2 Inhibition: The indole moiety may interact with Bcl-2 proteins, promoting apoptosis in malignant cells.
- Neurotransmitter Modulation: The bipiperidine structure may enhance synaptic transmission by increasing neurotransmitter levels.
- Antimicrobial Mechanisms: The thiazole component could disrupt bacterial cell membranes or interfere with metabolic pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with indole and thiazole functionalities can exhibit significant anticancer properties. The indole structure is often associated with the inhibition of various cancer cell lines, while thiazole derivatives have shown promise in disrupting cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indole-thiazole compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The bipiperidine component may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development.
- Research Findings : A molecular docking study indicated that derivatives similar to this compound could effectively bind to acetylcholinesterase, an enzyme implicated in Alzheimer's pathology, thereby enhancing cholinergic neurotransmission .
Antimicrobial Activity
The presence of the thiazole moiety suggests possible antimicrobial activity. Compounds containing both indole and thiazole rings have been reported to exhibit broad-spectrum antimicrobial effects.
- Experimental Evidence : In vitro studies have shown that related compounds demonstrated significant antibacterial and antifungal activity against strains such as Escherichia coli and Candida albicans when evaluated using agar diffusion methods .
Metabolic Disorders
Given the increasing prevalence of metabolic syndrome, compounds like (6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone are being explored for their potential to modulate metabolic pathways.
- Clinical Implications : Research has highlighted that similar compounds can inhibit enzymes associated with glucose metabolism and lipid regulation, thus presenting a therapeutic avenue for conditions like type 2 diabetes and obesity .
Data Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
